

4-Vinylcyclohexene: An In-depth Technical Guide on IARC Classification and Carcinogenicity

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Compound of Interest

Compound Name: 4-Vinylcyclohexene

Cat. No.: B086511

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Executive Summary

4-Vinylcyclohexene (4-VCH), a dimer of 1,3-butadiene, is an industrial chemical intermediate primarily used in the production of its diepoxide, flame retardants, and polymers. The International Agency for Research on Cancer (IARC) has classified 4-VCH as Group 2B, possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in experimental animals and a lack of data in humans. This technical guide provides a comprehensive overview of the carcinogenicity, metabolism, and toxicological pathways of 4-VCH, with a focus on the data and protocols from key studies.

IARC Classification and Rationale

The IARC has evaluated **4-Vinylcyclohexene** and concluded that it is "possibly carcinogenic to humans" (Group 2B).^[1] This evaluation is based on the following key points:

- **Evidence in Humans:** There is inadequate evidence for the carcinogenicity of 4-VCH in humans.^[1] No epidemiological studies were available to the IARC Working Group to evaluate the relationship between human cancer and exposure specifically to 4-VCH.^[1]
- **Evidence in Experimental Animals:** There is sufficient evidence for the carcinogenicity of 4-VCH in experimental animals.^[2] Studies by the National Toxicology Program (NTP) have

shown that 4-VCH induces a variety of tumors in mice and rats.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Carcinogenicity Studies in Experimental Animals

The primary evidence for the carcinogenicity of 4-VCH comes from long-term bioassays in rodents conducted by the NTP.[\[4\]](#)[\[5\]](#)

Quantitative Data from NTP Gavage Studies

The NTP conducted 2-year gavage studies in F344/N rats and B6C3F1 mice.[\[4\]](#)[\[5\]](#) The results are summarized in the tables below.

Table 1: Incidence of Neoplasms in Female B6C3F1 Mice in a 2-Year Gavage Study of **4-Vinylcyclohexene**

Organ System: Neoplasm	Vehicle Control (Corn Oil)	200 mg/kg	400 mg/kg
Ovary			
Granulosa-cell tumor	1/49	10/48	13/47
Mixed tumor (benign)	0/49	25/48	11/47
Adrenal Gland			
Adenoma	0/49	1/48	4/47

Source: NTP Technical Report Series No. 303[\[4\]](#)[\[5\]](#)

Table 2: Incidence of Neoplasms in Male B6C3F1 Mice in a 2-Year Gavage Study of **4-Vinylcyclohexene**

Organ System: Neoplasm	Vehicle Control (Corn Oil)	200 mg/kg	400 mg/kg
Hematopoietic System			
Malignant lymphoma	2/50	10/50	4/50
Lung			
Alveolar/bronchiolar adenoma	4/50	10/50	7/50

Source: NTP Technical Report Series No. 303[4][5]

Table 3: Incidence of Neoplasms in F344/N Rats in a 2-Year Gavage Study of 4-Vinylcyclohexene

Organ System: Neoplasm	Sex	Vehicle Control (Corn Oil)	200 mg/kg	400 mg/kg
Skin	Male	0/50	1/50	4/50
Squamous cell papilloma or carcinoma (combined)				
Clitoral Gland	Female	1/50	5/50	0/49
Adenoma or squamous cell carcinoma (combined)				

Source: NTP Technical Report Series No. 303[1][2][4]

Experimental Protocols

The following are the detailed methodologies for the key NTP carcinogenicity studies.

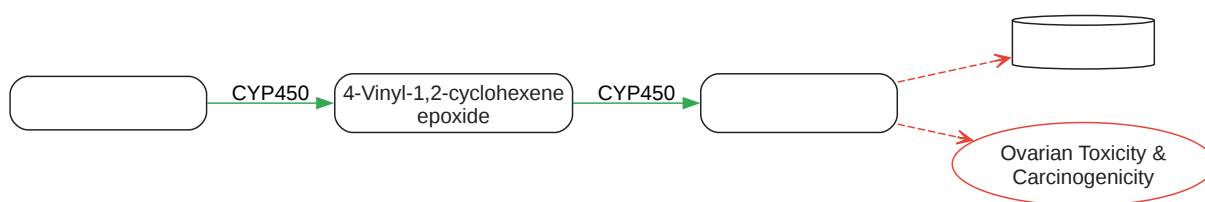
NTP TR-303: Gavage Studies of 4-Vinylcyclohexene

- Test Substance: **4-Vinylcyclohexene** (purity >98%) in corn oil.
- Animal Strains: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.
- Administration: Gavage, 5 days per week for 103 weeks.
- Dosage: 0 (vehicle control), 200, or 400 mg/kg body weight.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete necropsies were performed on all animals.
- Histopathology: Microscopic examination was performed on all major tissues and organs and on all gross lesions.

Metabolism and Mechanism of Carcinogenicity

The carcinogenicity of 4-VCH is intrinsically linked to its metabolism. 4-VCH is metabolized by cytochrome P450 enzymes to form reactive epoxides, primarily 4-vinyl-1,2-cyclohexene epoxide and subsequently 4-vinyl-1,2-cyclohexene diepoxide (VCD).^[2] VCD is considered the ultimate toxic and carcinogenic metabolite.^[6]

Metabolic Activation of 4-Vinylcyclohexene

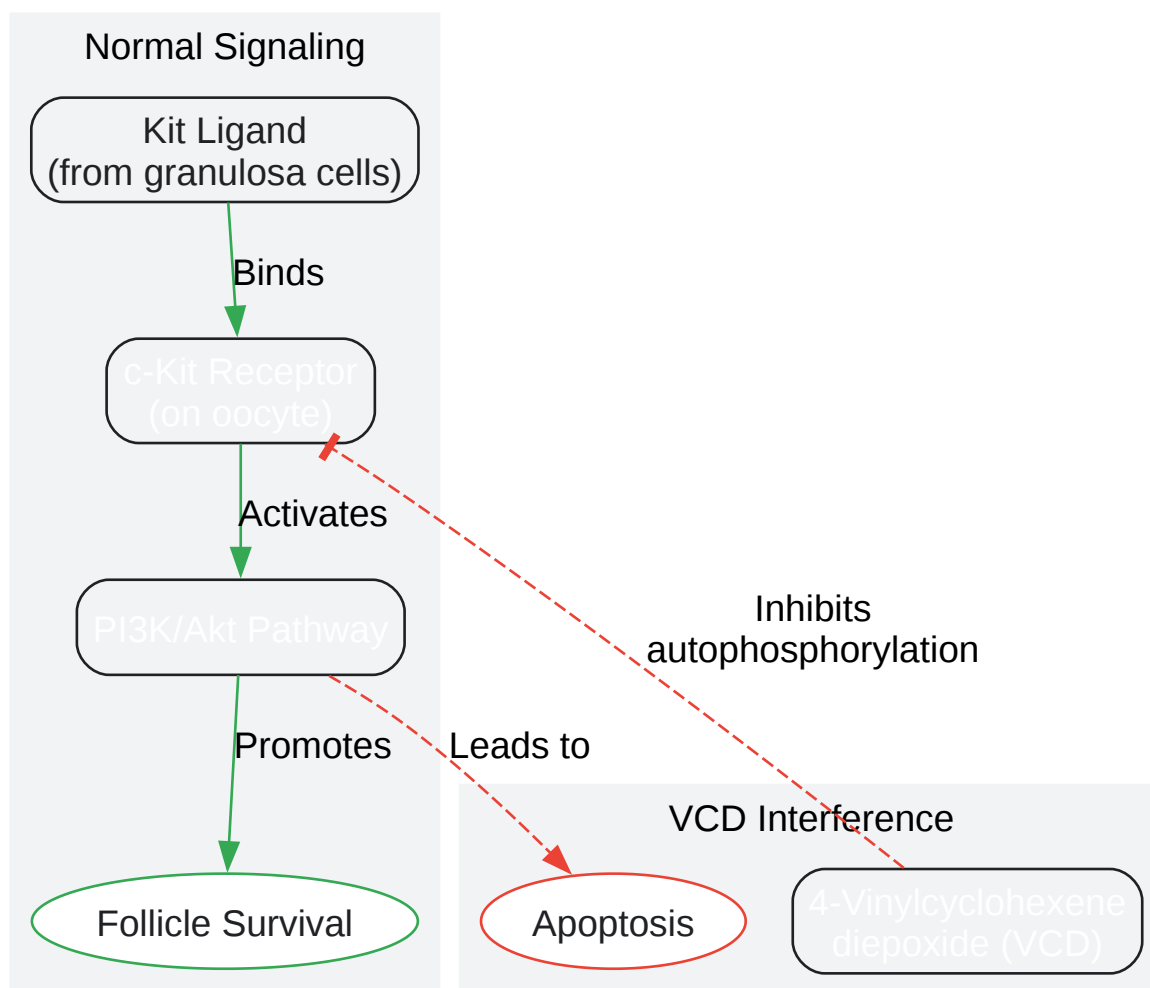


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Caption: Metabolic pathway of **4-Vinylcyclohexene** to its reactive epoxides.

Signaling Pathways in VCD-Induced Ovotoxicity

VCD is a known ovotoxicant, and its carcinogenic effects in the ovary are linked to its ability to induce apoptosis in ovarian follicles.[6] Research has identified the c-kit/kit ligand signaling pathway as a key target of VCD.[6]

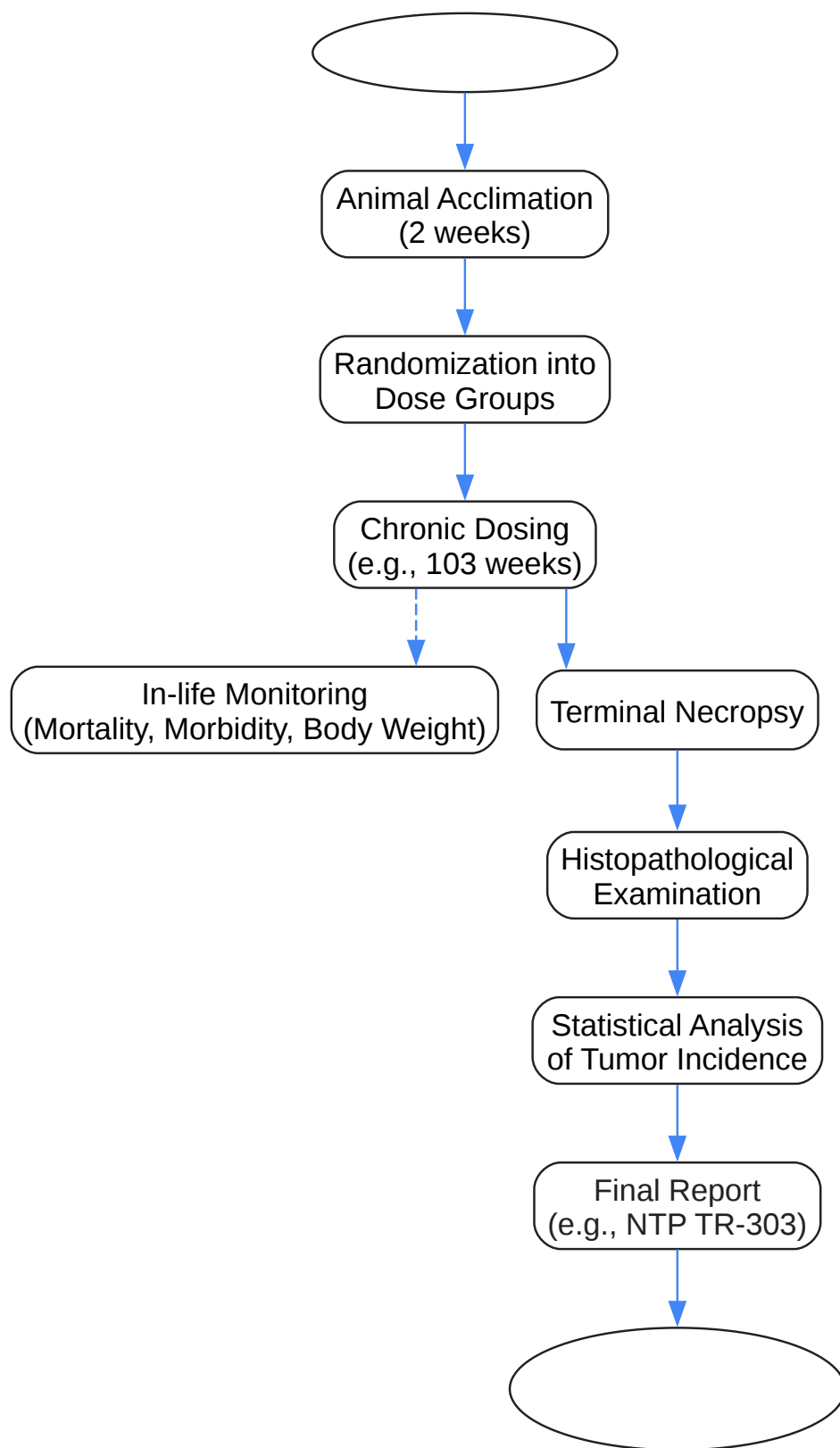


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Caption: VCD disrupts the c-Kit signaling pathway, leading to apoptosis in ovarian follicles.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a two-year rodent carcinogenicity bioassay, such as the ones conducted for 4-VCH.



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Caption: A generalized workflow for a 2-year rodent carcinogenicity study.

Conclusion

The IARC classification of **4-Vinylcyclohexene** as a Group 2B carcinogen is well-supported by extensive animal data. The carcinogenicity of 4-VCH is primarily mediated by its metabolite, VCD, which induces tumors in multiple organs in both rats and mice, with a particular tropism for the ovaries in female mice. The mechanism of ovarian carcinogenicity involves the induction of apoptosis through the disruption of critical cell survival signaling pathways. This in-depth guide provides researchers and drug development professionals with the key data and experimental context necessary to understand the carcinogenic potential of **4-Vinylcyclohexene**.

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References

- 1. NTP Toxicology and Carcinogenesis Studies of 4-Vinylcyclohexene (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Abstract for TR-303 [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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